Iofetamine hydrochloride

Description

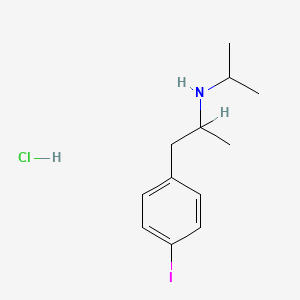

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-iodophenyl)-N-propan-2-ylpropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18IN.ClH/c1-9(2)14-10(3)8-11-4-6-12(13)7-5-11;/h4-7,9-10,14H,8H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLDFEASYWNJGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)CC1=CC=C(C=C1)I.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045774 |

Source

|

| Record name | Iofetamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82691-32-5 |

Source

|

| Record name | Iofetamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082691325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iofetamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOFETAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877DO43251 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Radiopharmaceutical Development and Radiochemistry Research of Iofetamine Hydrochloride

Advanced Synthesis Methodologies and Yield Optimization Research

The development of iofetamine (B1204570) hydrochloride as a brain imaging agent involved the evaluation of numerous iodophenylalkyl amines to identify a compound with optimal brain uptake and retention. Research indicated that the position of the iodine on the benzene (B151609) ring and the nature of the alkyl and N-substituted groups significantly influence the in-vivo distribution. Specifically, for the iodine position, a para-substitution was found to be superior to meta or ortho positions. Regarding the alkyl group, an α-methylethyl group proved more effective than ethyl, methyl, or no substitution. Furthermore, a single lipophilic group on the nitrogen atom was determined to be the optimal configuration. osti.gov

This systematic evaluation led to the selection of N-isopropyl-p-iodoamphetamine (the non-radioactive form of iofetamine) as a prime candidate for radiolabeling and further study due to its high brain activity and favorable brain-to-blood ratio. osti.gov The synthesis of the non-radioactive precursor is a critical first step, which is then followed by the introduction of the radionuclide.

Optimization of the synthesis and radiolabeling process focuses on several key areas:

Precursor Purity: Ensuring the high chemical purity of the N-isopropyl-p-iodoamphetamine precursor is paramount to achieving a high radiochemical yield and purity of the final product.

Reaction Conditions: The efficiency of the radioiodination reaction is highly dependent on factors such as temperature, pH, and the concentration of reactants. Research aims to define the optimal conditions to maximize the incorporation of I-123 into the precursor molecule.

Purification of the Final Product: After the radiolabeling step, the reaction mixture contains the desired I-123 iofetamine, unreacted I-123, and potentially other byproducts. Efficient purification methods, such as high-performance liquid chromatography (HPLC), are essential to isolate the pure radiopharmaceutical.

Radiochemical Purity and Quality Control Research

The quality control of iofetamine hydrochloride I-123 injection is a stringent process governed by pharmacopeial standards to ensure the safety and efficacy of the radiopharmaceutical. nih.gov Radiochemical purity is a critical quality attribute, defined as the proportion of the total radioactivity in the desired chemical form. ymaws.com Impurities can lead to altered biodistribution, poor image quality, and unnecessary radiation dose to the patient.

Common analytical methods for determining radiochemical purity include thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). sums.ac.ir These methods separate the radiolabeled iofetamine from potential radiochemical impurities such as free iodide (I-123).

Research has shown that there can be variations in the radiochemical purity between different commercially available I-123 iofetamine products. A study comparing two such products, designated IMP(A) and IMP(B), revealed statistically significant differences in their radiochemical purity. nih.gov

| Product | Mean Radiochemical Purity (%) |

| IMP(A) | 95.5 ± 0.20 |

| IMP(B) | 96.4 ± 0.08 |

This table presents a comparison of the mean radiochemical purity of two different commercial I-123 iofetamine products, highlighting the potential for variability. nih.gov

Beyond radiochemical purity, a comprehensive quality control program for iofetamine hydrochloride I-123 injection includes several other tests as summarized in the table below.

| Quality Control Test | Purpose | Typical Specification |

| Physical Inspection | To check for clarity and absence of particulate matter. | Clear, colorless solution, free from visible particles. |

| pH | To ensure the pH is within a physiologically acceptable range. | 4.0 – 7.0 pdradiopharma.com |

| Radionuclidic Purity | To identify and quantify any radioactive impurities other than I-123. | Conforms to pharmacopeial limits. |

| Radiochemical Purity | To determine the percentage of I-123 in the form of iofetamine. | Typically ≥ 95% |

| Sterility | To ensure the absence of microbial contamination. | Sterile |

| Bacterial Endotoxins | To ensure the absence of pyrogenic substances. | Conforms to pharmacopeial limits. |

This table outlines the key quality control tests performed on iofetamine hydrochloride I-123 injections to ensure their safety and quality.

Radiochemical Characterization of Iofetamine Hydrochloride and its Metabolites

Understanding the in-vivo chemical behavior of iofetamine is crucial for interpreting the images obtained from SPECT scans. Research has focused on characterizing the metabolites of iofetamine in animals and humans. The metabolism of iofetamine hydrochloride I-123 proceeds through a sequential pathway primarily involving the N-isopropyl group of the amphetamine side chain. nih.gov

A successful technique for the characterization of these metabolites involves ethyl acetate (B1210297) extraction from tissue samples, followed by separation using high-performance liquid chromatography (HPLC) and quantification with a scintillation detector. nih.govcapes.gov.br

The metabolic cascade begins with the dealkylation of iofetamine to its primary amine, p-iodoamphetamine (PIA). nih.gov This is followed by deamination to form the intermediate p-iodophenylacetone. This intermediate is then rapidly degraded to p-iodobenzoic acid, which is subsequently conjugated with glycine (B1666218) in the liver to form the final major metabolite, p-iodohippuric acid. nih.gov This end product is then excreted via the kidneys. nih.gov

| Metabolite | Metabolic Step | Description |

| p-Iodoamphetamine (PIA) | Dealkylation | The initial step in the metabolism of iofetamine, occurring in the brain, lungs, and liver. nih.gov |

| p-Iodophenylacetone | Deamination | A transitory intermediate formed from the deamination of PIA. nih.gov |

| p-Iodobenzoic acid | Degradation | Formed from the rapid degradation of p-iodophenylacetone. nih.gov |

| p-Iodohippuric acid | Conjugation | The final major metabolite, formed by the conjugation of p-iodobenzoic acid with glycine in the liver. nih.gov |

This table summarizes the major metabolites of iofetamine hydrochloride and the corresponding metabolic transformations.

Isotopic Labeling Strategies in Iofetamine Hydrochloride Research

The utility of iofetamine as a radiopharmaceutical is entirely dependent on its labeling with a suitable radionuclide. Iodine-123 is the isotope of choice for labeling iofetamine for SPECT imaging due to its favorable physical characteristics, including a half-life of 13.2 hours and the emission of gamma rays with a principal energy of 159 keV, which is ideal for detection by gamma cameras.

The process of labeling iofetamine with I-123 is a key area of radiopharmaceutical research. The general strategy involves an isotopic exchange reaction or the synthesis from a precursor that can be readily iodinated. The production of high-purity I-123 is typically achieved in a cyclotron through the proton irradiation of enriched Xenon-124 (¹²⁴Xe). nih.gov

Pharmacokinetic and Metabolic Studies of Iofetamine Hydrochloride

In Vivo Distribution Kinetics in Animal Models and Human Subjects

Once administered intravenously, Iofetamine (B1204570) hydrochloride is rapidly distributed throughout the body, with a notable affinity for brain and lung tissues. patsnap.comnih.gov Its lipophilic nature allows it to efficiently cross the blood-brain barrier. patsnap.comwikipedia.org

Iofetamine exhibits rapid and high initial uptake in the brain. nih.govpatsnap.com Studies in rats have demonstrated a first-pass extraction efficiency of 100% after intracarotid injection. nih.gov In these models, peak brain uptake occurs within minutes of administration. patsnap.com High levels of brain activity have been observed to be maintained for several hours in monkeys. nih.gov

The distribution within the brain is not uniform. In rats, initial activity is higher in the cortex compared to the white matter. nih.gov Over time, this ratio changes, with a marked increase in white matter activity observed at 60 minutes and 6 hours post-injection. nih.gov Autoradiographic studies in rats have shown high degrees of Iofetamine accumulation in most regions of the white matter and some areas of the gray matter. nih.gov

In human subjects, the peak brain activity of Iofetamine is notable, and this activity remains stable between 30 and 60 minutes after injection. iaea.org This retention is a key characteristic for its use in imaging, reflecting regional cerebral blood flow and neuronal activity. patsnap.com The mechanism for this retention is linked to its interaction with synaptic vesicles within neurons. patsnap.com

| Animal Model | Key Findings on Cerebral Uptake and Retention | Citation |

|---|---|---|

| Rat | First-pass extraction efficiency of 100%; washout half-time of approximately 318 seconds. Initial high activity in the cortex, with a subsequent marked increase in the white matter. | nih.govnih.gov |

| Dog | No specific localization in brain nuclei was observed. | nih.gov |

| Monkey | Rapid initial brain uptake with further slow uptake over the next 20 minutes. High levels of brain activity were maintained for several hours. | nih.gov |

Following intravenous administration, Iofetamine initially accumulates significantly in the lungs. nih.goviaea.org From the lungs, it is then redistributed to other organs, most notably the brain and the liver. nih.govnih.gov In dogs, a progressive accumulation in the eyes has been noted, though this was not observed in monkeys. nih.gov The liver plays a crucial role not only in the distribution but also in the subsequent metabolism of the compound. nih.govcapes.gov.br

Metabolic Pathways and Metabolite Identification Research

The metabolism of Iofetamine hydrochloride proceeds through a sequential pathway involving several key enzymatic processes, primarily occurring in the liver. nih.govcapes.gov.br In vitro studies using isolated rat and human hepatocytes have confirmed the production of metabolites in a manner consistent with in vivo findings. nih.goviaea.org

The initial and a crucial step in the metabolism of Iofetamine is the dealkylation of the N-isopropyl group. nih.govcapes.gov.br This process results in the formation of the primary amine, p-Iodoamphetamine (PIA). nih.govsnmjournals.org This metabolic conversion readily occurs in the brain, lungs, and liver. nih.govcapes.gov.br Notably, even 24 hours after administration, the activity in the brain and lungs consists almost exclusively of the parent compound (Iofetamine) and PIA. nih.govsnmjournals.org

The final stage of Iofetamine metabolism involves the conjugation of p-iodobenzoic acid. nih.govsnmjournals.org In the liver, p-iodobenzoic acid is conjugated with glycine (B1666218) to form p-iodohippuric acid. nih.govcapes.gov.br This end product is then excreted from the body through the kidneys in the urine. patsnap.comnih.govsnmjournals.org The elimination of Iofetamine and its metabolites occurs primarily via renal excretion. patsnap.com

| Metabolic Step | Parent Compound/Intermediate | Resulting Metabolite | Primary Location | Citation |

|---|---|---|---|---|

| Dealkylation | Iofetamine | p-Iodoamphetamine (PIA) | Brain, Lungs, Liver | nih.govcapes.gov.brsnmjournals.org |

| Deamination (Rate-limiting) | p-Iodoamphetamine (PIA) | p-Iodophenylacetone | Liver | nih.govcapes.gov.brsnmjournals.org |

| Degradation | p-Iodophenylacetone | p-Iodobenzoic acid | Liver | nih.govcapes.gov.brsnmjournals.org |

| Conjugation | p-Iodobenzoic acid | p-Iodohippuric acid | Liver | nih.govcapes.gov.brsnmjournals.org |

| Elimination | p-Iodohippuric acid | - | Kidneys (Urine) | patsnap.comnih.govsnmjournals.org |

Enzymatic Biotransformation Investigations

The metabolism of iofetamine hydrochloride, a key factor in its pharmacokinetic profile, involves enzymatic processes that alter its structure and facilitate its elimination from the body. Investigations into these biotransformation pathways have identified the crucial role of the cytochrome P450 enzyme system.

Research has demonstrated that iofetamine hydrochloride is a substrate for the cytochrome P450 (CYP) enzyme system, with a particular isoform, CYP2C19, playing a predominant role in its metabolism. In vitro studies using human liver microsomes and recombinant human CYP enzymes have shown that the primary metabolic pathway is the N-dealkylation of iofetamine to its metabolite, p-iodoamphetamine.

The disappearance of iofetamine is significantly catalyzed by CYP2C19. The kinetics of this enzymatic reaction have been characterized, revealing a Michaelis-Menten constant (Km) and a maximum velocity (Vmax) for the metabolism of iofetamine by recombinant CYP2C19. These findings indicate a high affinity of the enzyme for the iofetamine substrate. The involvement of CYP2C19 also suggests the potential for polymorphic metabolism of iofetamine, as genetic variations in the CYP2C19 gene can lead to different enzyme activity levels in the population.

Table 1: Kinetic Parameters of Iofetamine Metabolism by CYP2C19

| Parameter | Value | Description |

|---|---|---|

| Km (Michaelis-Menten constant) | 8.6 µM | Represents the substrate concentration at which the reaction rate is half of Vmax. |

| Vmax (Maximum velocity) | 9.7 nmol · min-1 · nmol P450-1 | Represents the maximum rate of reaction when the enzyme is saturated with the substrate. |

Pharmacokinetic Modeling and Analysis for Radiopharmaceuticals

The in vivo behavior of radiopharmaceuticals like iofetamine hydrochloride is often characterized using pharmacokinetic models. These models provide a mathematical framework to describe the time course of drug absorption, distribution, metabolism, and excretion. For iofetamine, particularly in its use in single-photon emission computed tomography (SPECT) for brain imaging, kinetic modeling is essential for quantifying physiological parameters such as cerebral blood flow.

A two-compartment model has been successfully applied to describe the kinetics of iofetamine in the brain. snmjournals.org In this model, the brain is considered as two compartments: the blood compartment and the brain tissue compartment. The transfer of iofetamine between these compartments is described by specific rate constants. snmjournals.org

The key parameters in this model are:

K1 : The rate constant for the transfer of iofetamine from the blood to the brain tissue. This parameter is related to cerebral blood flow (F) and the extraction fraction (E) of the tracer by the brain (K1 = F × E). snmjournals.org

k2 : The rate constant for the back-diffusion of iofetamine from the brain tissue back into the blood. snmjournals.org

The ratio of these two constants (K1/k2) represents the partition coefficient of iofetamine between the brain and the blood, indicating its relative distribution at equilibrium. snmjournals.org By applying this model to dynamic SPECT data, it is possible to generate functional maps of these parameters, providing quantitative insights into regional brain perfusion. snmjournals.org

Table 2: Mean K1 and k2 Values in Different Brain Regions

| Brain Region | K1 (ml/g/min) | k2 (min-1) |

|---|---|---|

| Frontal Lobe | 0.53 | 0.051 |

| Temporal Lobe | 0.52 | 0.052 |

| Parietal Lobe | 0.54 | 0.055 |

| Occipital Lobe | 0.56 | 0.063 |

| Cerebellum | 0.62 | 0.065 |

| Thalamus | 0.55 | 0.050 |

Data derived from a study involving six patients. snmjournals.org

Neurobiological Mechanisms of Iofetamine Hydrochloride Action

Regional Cerebral Blood Flow Mimicry and Perfusion Assessment

Iofetamine (B1204570) hydrochloride, when labeled with iodine-123 (¹²³I), serves as a critical radiopharmaceutical agent for the evaluation of regional cerebral blood flow (rCBF). wikipedia.orgnih.gov Its utility in single-photon emission computed tomography (SPECT) imaging stems from its ability to mimic blood flow patterns within the brain, allowing for a detailed assessment of cerebral perfusion. wikipedia.orgnih.govnih.gov The distribution of ¹²³I-Iofetamine in the brain is proportional to rCBF, making it a valuable tool in diagnosing and evaluating a variety of neurological conditions. nih.govresearchgate.netnih.gov

Research has demonstrated the efficacy of ¹²³I-Iofetamine SPECT in identifying perfusion abnormalities in patients with stroke and complex partial seizures. wikipedia.orgnih.gov In studies of stroke patients, SPECT scans using iofetamine have shown areas of reduced cerebral perfusion, which are often larger than the anatomical abnormalities detected by computed tomography (CT) scans. nih.gov Furthermore, this imaging technique has proven useful in the early diagnosis of Alzheimer's disease by revealing characteristic patterns of reduced blood flow in specific brain regions, such as the parietal lobes. nih.gov The sensitivity and specificity of iofetamine SPECT in diagnosing Alzheimer's disease have been reported to be 88% and 87%, respectively. nih.gov

Below is a table summarizing key findings from studies on the use of Iofetamine for rCBF assessment:

| Clinical Application | Key Research Findings | Reference |

| Stroke Evaluation | Detected cerebral perfusion abnormalities in all cases studied, whereas CT scans showed abnormalities in only 10 out of 20 cases. | nih.gov |

| Alzheimer's Disease Diagnosis | Demonstrated a sensitivity of 88% and a specificity of 87% in distinguishing patients with Alzheimer's from healthy controls. Sensitivity in mildly affected patients was 80%. | nih.gov |

| General Perfusion Imaging | Brain uptake peaks at approximately 30 minutes post-injection and remains relatively stable for the next 60 minutes, allowing for a clear imaging window. | ncats.io |

Mechanisms of Blood-Brain Barrier Translocation

The effectiveness of Iofetamine hydrochloride as a brain imaging agent is fundamentally dependent on its ability to cross the highly selective blood-brain barrier (BBB). wikipedia.org The primary mechanism facilitating this translocation is its high lipophilicity. wikipedia.org As a lipid-soluble molecule, iofetamine can readily diffuse across the lipid membranes of the endothelial cells that form the BBB. wikipedia.orgnih.gov This process of lipid-mediated free diffusion does not require a specific carrier or transporter protein. nih.govmdpi.com

Once in the bloodstream, iofetamine is rapidly taken up by the lungs and then redistributed to other organs, including the brain. ncats.io The high first-pass extraction of iofetamine by the brain underscores the efficiency of its BBB penetration. ncats.io Studies have shown a high extraction ratio of over 90% in the brain following intra-arterial injection, indicating that a significant portion of the compound that reaches the cerebral circulation successfully enters the brain tissue. ncats.io

Cellular Uptake and Retention Mechanisms in Brain Tissue

Following its transit across the blood-brain barrier, Iofetamine hydrochloride is taken up by brain cells. The precise mechanism of its localization and retention within the brain tissue is thought to involve nonspecific receptor binding. ncats.io Brain uptake of iofetamine peaks at around 30 minutes after injection and remains relatively constant for up to 60 minutes. ncats.io

Inside the brain, iofetamine undergoes metabolic changes. nih.gov A key metabolic step is the dealkylation of the N-isopropyl group, which converts iofetamine into its primary amine metabolite, p-iodoamphetamine (PIA). nih.gov This process occurs within the brain, as well as in the lungs and liver. nih.gov Notably, even 24 hours after administration, the radioactivity detected in the brain and lungs corresponds to iofetamine and PIA. nih.gov The subsequent metabolic steps, including deamination to p-iodophenylacetone and eventual conversion to p-iodohippuric acid, primarily occur in the liver, with the final metabolite being excreted in the urine. nih.gov

Proposed Receptor Binding and Molecular Interaction Research

While the primary mechanism of brain uptake is considered to be nonspecific, research into the molecular interactions of iofetamine and structurally similar compounds suggests potential interactions with various receptors and transporters. As an amphetamine analog, iofetamine's molecular structure allows for interactions with monoamine transporters. wikipedia.org Psychedelic phenethylamines and amphetamines are known to bind to serotonin (B10506) receptors, particularly the 5-HT₂A and 5-HT₂C subtypes. frontiersin.org

The table below outlines the classes of receptors and transporters that are likely interaction partners for Iofetamine hydrochloride based on its structural similarity to other amphetamines.

| Receptor/Transporter Class | Potential Interaction | Rationale |

| Serotonin Transporter (SERT) | Inhibition of reuptake | Common action of amphetamine-like compounds. wikipedia.org |

| Norepinephrine (B1679862) Transporter (NET) | Inhibition of reuptake | Common action of amphetamine-like compounds. wikipedia.org |

| Dopamine (B1211576) Transporter (DAT) | Inhibition of reuptake | Common action of amphetamine-like compounds. wikipedia.org |

| Serotonin Receptors (e.g., 5-HT₂A) | Binding and potential activation | Structural similarities to psychedelic phenethylamines. frontiersin.org |

Further research is needed to fully elucidate the specific binding affinities and functional activities of iofetamine at these and other potential molecular targets.

Neurotransmitter System Modulation Research (e.g., serotonin, norepinephrine, dopamine reuptake inhibition and release induction)

As an analog of amphetamine, iofetamine has been shown to modulate several key neurotransmitter systems. wikipedia.org It acts as a reuptake inhibitor for both serotonin and norepinephrine. wikipedia.org Furthermore, it can induce the release of these two neurotransmitters, as well as dopamine. wikipedia.org This activity is comparable in potency to other amphetamines such as d-amphetamine and p-chloroamphetamine. wikipedia.org

The inhibition of serotonin, norepinephrine, and dopamine reuptake is a mechanism shared by a class of drugs known as triple reuptake inhibitors (TRIs). wikipedia.org By blocking the respective transporters (SERT, NET, and DAT), these compounds increase the extracellular concentrations of these monoamines, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission. wikipedia.org The modulation of these neurotransmitter systems is a critical aspect of the neurobiological action of iofetamine.

The following table summarizes the effects of Iofetamine on key neurotransmitter systems:

| Neurotransmitter System | Mechanism of Action | Effect |

| Serotonin (5-HT) | Reuptake inhibition and release induction | Increased extracellular serotonin levels wikipedia.org |

| Norepinephrine (NE) | Reuptake inhibition and release induction | Increased extracellular norepinephrine levels wikipedia.org |

| Dopamine (DA) | Release induction | Increased extracellular dopamine levels wikipedia.org |

Research Methodologies in Iofetamine Hydrochloride Imaging

Single Photon Emission Computed Tomography (SPECT) Acquisition Protocols for Cerebral Perfusion Imaging

The acquisition of high-quality SPECT data is the foundational step for accurate cerebral perfusion imaging with iofetamine (B1204570) hydrochloride. Protocols are designed to optimize the detection of gamma rays emitted from the iodine-123 isotope, while minimizing noise and artifacts.

A typical acquisition protocol for iofetamine hydrochloride SPECT involves the use of a rotating gamma camera system, which may be equipped with single, dual, or multiple detectors. nih.gov These cameras are fitted with collimators, such as low-energy, high-resolution types, to improve the spatial resolution of the resulting images. The camera system rotates around the patient's head, acquiring a series of two-dimensional projections at multiple angles. For a comprehensive scan, data is often acquired over a full 360-degree rotation.

The timing of the scan post-injection is a critical parameter. Simulation studies have indicated that an optimal SPECT mid-scan time is between 30 to 40 minutes after the injection of iofetamine hydrochloride. nih.gov This window is chosen to minimize error sensitivity to individual variations in the tracer's input function, aiming for an accuracy of within ±10% for regional cerebral blood flow (rCBF) values. nih.gov

Patient positioning and comfort are also crucial during the acquisition phase to prevent motion artifacts, which can significantly degrade image quality. The patient is typically positioned supine with the head carefully immobilized.

Artifact Reduction Strategies in SPECT Imaging

The quality and quantitative accuracy of iofetamine hydrochloride SPECT images can be compromised by various artifacts. nih.gov Common sources of artifacts include patient motion, soft tissue attenuation, and scatter. radiologykey.com

Patient motion during the scan is a significant source of image blurring and can lead to misinterpretation. radiologykey.com Strategies to reduce motion artifacts include thorough patient explanation to ensure cooperation, comfortable patient positioning, and the use of head restraints. radiologykey.com Motion correction algorithms can also be applied during image processing. radiologykey.com

Attenuation refers to the absorption and scattering of photons within the patient's tissues, which can lead to an underestimation of tracer concentration in deeper brain structures. Attenuation correction is crucial for quantitative accuracy. Methods for attenuation correction often involve using a transmission scan (e.g., from a CT component in a hybrid SPECT/CT scanner) to create an attenuation map of the head. radiologykey.com Iterative reconstruction algorithms can then use this map to compensate for attenuation effects. mdpi.com

Scatter occurs when photons are deflected from their original path, leading to a loss of spatial resolution and contrast. Scatter correction techniques are often employed during image reconstruction. The dual-energy window method is one such technique that estimates and subtracts the scattered photons. researchgate.net

Other potential sources of artifacts include technical issues like errors in the center of rotation of the gamma camera and contamination from the injection site. nih.govnih.gov Rigorous quality control of the imaging equipment and careful administration of the radiopharmaceutical are essential to minimize these artifacts. nih.govnih.gov

Phantom Studies and Instrumentation Advancements in Iofetamine Hydrochloride SPECT

Phantom studies are indispensable for the quality control, optimization, and validation of iofetamine hydrochloride SPECT imaging protocols and instrumentation. mdpi.com Phantoms are objects of known dimensions and radioactivity concentrations that simulate the human head. mdpi.com

Commonly used phantoms in SPECT imaging include the Jaszczak phantom and the NEMA IEC Body phantom . researchgate.netnih.gov These phantoms contain various features, such as spheres and rods of different sizes, to evaluate key image quality parameters like:

Spatial Resolution: The ability to distinguish between two closely spaced objects. scirp.org

Contrast: The ability to differentiate between areas of different radioactivity concentrations. scirp.org

Uniformity: The consistency of the camera's response across its field of view. scirp.org

Phantom studies are used to compare the performance of different reconstruction algorithms, optimize acquisition parameters, and validate new quantitative methods. researchgate.netnih.gov For example, studies have used phantoms to demonstrate that advanced iterative reconstruction methods can significantly improve spatial resolution and contrast compared to standard OSEM. nih.gov

Instrumentation advancements have also played a crucial role in improving the quality of iofetamine hydrochloride SPECT. The development of multi-detector SPECT systems has reduced scan times and improved image statistics. Furthermore, the integration of SPECT with CT in hybrid SPECT/CT scanners has revolutionized attenuation correction, leading to more accurate quantitative imaging. researchgate.net

Clinical Research Applications of Iofetamine Hydrochloride in Neurological Disorders

Dementia Research

The application of Iofetamine (B1204570) hydrochloride SPECT in dementia research has been pivotal in understanding the pathophysiological changes associated with various forms of cognitive decline. By visualizing patterns of cerebral hypoperfusion, researchers have been able to correlate blood flow changes with clinical symptoms and disease progression.

Diagnostic Utility in Alzheimer's Disease (AD)

Iofetamine hydrochloride I-123 SPECT has demonstrated considerable utility as a diagnostic adjunct in Alzheimer's disease. nih.gov The characteristic pattern of reduced rCBF in specific brain regions helps to support a clinical diagnosis of AD. nih.gov Research has consistently shown that patients with AD exhibit hypoperfusion, most prominently in the bilateral posterior temporal and parietal lobes. nih.govnih.gov This pattern of reduced blood flow mirrors the areas of decreased glucose metabolism often observed with positron emission tomography (PET). nih.gov

Studies have established that cortical tracer activity is generally depressed in individuals with Alzheimer's, with the most significant reductions found in the posterior parietal cortex. nih.gov The distinct anatomical pattern of these perfusion deficits is a key feature that aids in the diagnostic process for AD. nih.gov

The diagnostic accuracy of Iofetamine hydrochloride I-123 SPECT in AD has been a subject of extensive research. Studies have aimed to quantify its reliability by measuring its sensitivity (the ability to correctly identify patients with AD) and specificity (the ability to correctly identify individuals without AD).

One seminal study involving 58 patients with AD and 15 healthy controls reported a sensitivity of 88% and a specificity of 87% for Iofetamine SPECT in diagnosing AD. nih.govcapes.gov.br Even in patients with mild cognitive deficits, the sensitivity remained high at 80%. nih.govcapes.gov.br Other reviews and meta-analyses have reported a wide range for SPECT sensitivity (63%-100%) and specificity (65%-100%) in diagnosing AD, reflecting variability across different study designs and patient populations. nih.gov For instance, a meta-analysis focusing on technetium-99m-HMPAO SPECT, another perfusion agent, found a pooled weighted sensitivity of 76.1% and a specificity of 85.4% for distinguishing AD from normal controls. nih.gov When a positive SPECT scan is combined with a clinical diagnosis of "probable" AD, the likelihood of a correct pathologic diagnosis of AD increases from 84% to 92%. ez-admanager.com

Research has demonstrated a significant correlation between the regional perfusion deficits observed on Iofetamine SPECT scans and the degree of cognitive impairment in patients with Alzheimer's disease. The severity of hypoperfusion in specific brain regions, particularly the parietal lobes, has been strongly associated with scores on dementia rating scales, such as the Blessed Dementia Scale. nih.gov

While specific longitudinal studies tracking changes with Iofetamine hydrochloride over many years are part of the foundational literature, the principle of progressive perfusion decline in AD is well-established. The typical pattern of hypoperfusion seen in AD is not static but worsens as the disease progresses. Early in the disease, deficits are most prominent in the posterior cingulate and precuneus, as well as the temporoparietal cortex. As AD advances, these areas of hypoperfusion become more severe and widespread, extending to involve the frontal lobes. This progression of cerebral blood flow reduction over time mirrors the clinical course of cognitive deterioration in patients.

Prediction of Decline to Dementia in Mild Cognitive Impairment (MCI)

Iofetamine hydrochloride SPECT has shown prognostic value in identifying individuals with Mild Cognitive Impairment (MCI) who are at a higher risk of progressing to clinically probable Alzheimer's disease. nih.gov MCI is considered a transitional state between normal aging and dementia, and not all individuals with MCI will convert to AD. nih.gov

Studies have found that MCI patients who exhibit a pattern of hypoperfusion characteristic of AD—specifically in the posterior cingulate gyrus, precuneus, and temporoparietal regions—are more likely to experience cognitive decline and convert to AD. nih.gov One study demonstrated that reduced rCBF in the posterior cingulate gyrus was a significant predictor of progression from MCI to AD. nih.gov Another study found that in amnestic MCI patients, those with abnormal SPECT scans at baseline showed a significantly greater decline in Mini-Mental State Examination (MMSE) scores over a one-year period compared to those with normal scans. nii.ac.jp The presence of an AD-like perfusion pattern in an MCI patient, therefore, serves as a biomarker indicating a higher risk for imminent conversion to dementia. nih.gov

Cerebrovascular Disease Research

Iofetamine hydrochloride, a radiopharmaceutical agent, has been instrumental in cerebrovascular disease research, primarily through its use in Single Photon Emission Computed Tomography (SPECT) imaging. This technique allows for the visualization and quantification of regional cerebral blood flow (rCBF), providing crucial insights into the pathophysiology of various cerebrovascular conditions.

Detection and Evaluation of Stroke

Iofetamine hydrochloride SPECT has demonstrated significant utility in the comprehensive evaluation of stroke, from its earliest stages to the assessment of residual brain tissue viability.

In the critical early hours of an acute ischemic stroke, timely and accurate diagnosis is paramount. Iofetamine hydrochloride SPECT has shown to be a highly sensitive tool for detecting perfusion defects in the brain immediately following the onset of a stroke. nih.govnih.gov This is a notable advantage over traditional imaging modalities like transmission computed tomography (CT), which may initially be negative in the acute phase of an infarction. nih.govnih.gov

Research indicates that SPECT imaging with iofetamine can identify abnormalities in cerebral perfusion before structural changes become evident on CT scans. nih.govnih.gov Studies have reported a higher sensitivity of Iofetamine SPECT (ranging from 92% to 100%) compared to CT scans (55% to 86%) in the early diagnosis of acute cerebral infarction. nih.gov The extent of the perfusion defect observed on an iofetamine scan is often larger than the abnormality seen on a concurrent CT scan in acute stroke. nih.govnih.gov However, it is important to note that neither Iofetamine SPECT nor CT are sensitive in detecting acute lacunar infarcts. nih.gov

Table 1: Comparison of Iofetamine SPECT and CT in Early Diagnosis of Acute Stroke

| Feature | Iofetamine SPECT | Transmission CT |

|---|---|---|

| Timing of Detection | Immediately after stroke onset nih.govnih.gov | May be negative in early stages nih.govnih.gov |

| Sensitivity | High (92%-100%) nih.gov | Lower (55%-86%) nih.gov |

| Detected Abnormality | Perfusion defect nih.gov | Structural changes (edema) nih.gov |

A key application of Iofetamine hydrochloride SPECT lies in its ability to help differentiate between brain tissue that is irreversibly infarcted and tissue that is ischemic but potentially salvageable, often referred to as the "ischemic penumbra." This is achieved through the "redistribution" phenomenon observed in delayed imaging. nih.govnih.gov

Early scans after iofetamine injection show areas of reduced uptake corresponding to regions of decreased cerebral blood flow. nih.gov In delayed scans, some of these areas may show increased activity, or "redistribution," which is thought to represent viable ischemic tissue that has retained the capacity for cellular function. nih.govnih.gov The amplitude of this redistribution has been found to be significantly correlated with the clinical outcome of stroke patients. nih.gov A higher redistribution amplitude is associated with a better clinical outcome, suggesting it provides information on the viability of ischemic brain tissue. nih.gov

Studies have identified two distinct abnormal zones in chronic infarction: a central infarct area with severely decreased blood flow and minimal redistribution, and a peri-infarct area with moderately decreased blood flow and marked redistribution. nih.gov

Iofetamine hydrochloride SPECT can be employed to assess cerebral perfusion reserve, which is the capacity of the cerebral vasculature to increase blood flow in response to a challenge. This is particularly relevant in patients with chronic cerebrovascular disease. Research has shown that in patients with chronic infarction who undergo bypass surgery, a significant increase in blood flow (+22%) can be observed in the peri-infarct area, a region characterized by the redistribution phenomenon. nih.gov This demonstrates the utility of iofetamine SPECT in evaluating the efficacy of revascularization procedures aimed at improving cerebral hemodynamics. nih.gov

Evaluation of Vasospasm in Subarachnoid Hemorrhage

Cerebral vasospasm is a serious complication of subarachnoid hemorrhage, leading to delayed ischemic neurological deficits. While arteriography is the standard for diagnosing vasospasm, Iofetamine hydrochloride SPECT has emerged as a sensitive and reasonably specific non-invasive alternative for assessing cerebral perfusion changes associated with this condition. nih.gov

A retrospective study evaluating SPECT for the diagnosis of vasospasm in patients with cerebral aneurysms found a sensitivity of 89% and a specificity of 71%. nih.gov In the same study, arteriography had a sensitivity of 67% and a specificity of 100%. nih.gov These findings suggest that a negative SPECT study may be useful in obviating the need for more invasive arteriography. nih.gov Furthermore, the presence of diffuse or hemispheric perfusion defects on SPECT scans was associated with a poor outcome. nih.gov

Table 2: Diagnostic Accuracy of SPECT in Detecting Vasospasm

| Diagnostic Method | Sensitivity | Specificity |

|---|---|---|

| SPECT | 89% (8/9) nih.gov | 71% (5/7) nih.gov |

Prognostic Value in Stroke Recovery

Iofetamine hydrochloride SPECT findings have shown prognostic value in predicting the recovery of patients following a stroke. The degree of redistribution of the tracer is a significant predictor of clinical improvement. nih.gov Studies have demonstrated that a greater amplitude of redistribution on delayed SPECT scans is correlated with a better clinical outcome at three months. nih.gov

Another study involving 28 patients with severe cerebrovascular disease found that the degree of redistribution was significantly associated with improvements in activities of daily living (ADL), as measured by the modified Barthel Index (BI). nih.gov Patients with complete or peripheral redistribution showed significantly higher improvements in their BI scores after rehabilitation compared to those with no redistribution. nih.gov

Table 3: Prognostic Indicators from Iofetamine SPECT in Stroke Recovery

| SPECT Finding | Associated Outcome | Study Details |

|---|---|---|

| High Redistribution Amplitude | Better clinical outcome at 3 months nih.gov | Study of 16 stroke patients with early and delayed SPECT scans. nih.gov |

| SPECT/FIM Correlation (Right Parietal) | Predictor of return to functional living status (p=0.0438) nih.gov | Evaluation of 69 stroke patients with SPECT and FIM scores. nih.gov |

| Complete/Peripheral Redistribution | Significant improvement in Activities of Daily Living (ADL) nih.gov | Study of 28 patients comparing redistribution ratios with modified Barthel Index changes. nih.gov |

Epilepsy Research

Iofetamine hydrochloride SPECT has been instrumental in the study of epilepsy, primarily by providing insights into blood flow changes associated with seizure activity. patsnap.com This functional imaging technique aids researchers in understanding the physiological underpinnings of seizure disorders.

Localization of Seizure Foci

A primary application of Iofetamine hydrochloride SPECT in epilepsy research is the localization of the seizure focus—the specific area of the brain where seizures originate. auntminnie.com Imaging performed during a seizure (ictal SPECT) typically shows increased blood flow (hyperperfusion) in the seizure focus, as the brain cells in that area are hyperactive. auntminnie.comepilepsy.com Conversely, imaging conducted between seizures (interictal SPECT) often reveals decreased blood flow (hypoperfusion) in the same region. auntminnie.com

The comparison of ictal and interictal scans, a technique known as subtraction ictal SPECT co-registered to MRI (SISCOM), enhances the visibility of the seizure onset zone. epilepsy.com Research has demonstrated the utility of Iofetamine SPECT in identifying these perfusion abnormalities, which often correspond to findings from electroencephalography (EEG). nih.gov For instance, in one study of patients with simple partial seizures, Iofetamine SPECT showed a localized decrease in radiotracer uptake in 16 out of 21 patients during the interictal phase. nih.gov The sensitivity for localizing a seizure focus using interictal SPECT is reported to be between 40% and 66%, while ictal SPECT has a much higher sensitivity, in some studies reaching 97%. auntminnie.com

| Study Population | SPECT Finding | Number of Patients with Finding | Correspondence with EEG |

|---|---|---|---|

| Simple Partial Seizures (n=21) | Localized Decreased Uptake (Interictal) | 16 | Good correspondence in 9 of 13 patients with localized EEG |

| Simple Partial Seizures (n=21) | Localized Increased Uptake (Interictal) | 3 | N/A |

Evaluation of Complex Partial Seizures

Iofetamine hydrochloride SPECT is also a valuable research tool for evaluating complex partial seizures, which are often difficult to localize with other methods. wikipedia.org These seizures frequently originate in the temporal lobe. auntminnie.com Studies using Iofetamine SPECT have shown perfusion asymmetries in the temporal lobes of patients with complex partial seizures. nih.gov

In a key study involving 23 patients with complex partial seizures, coronal SPECT images revealed laterality of uptake in the temporal lobes in 20 of the patients. nih.gov This was particularly noteworthy as the CT scans for 14 of these individuals were normal, highlighting the sensitivity of functional imaging in detecting abnormalities not visible through structural imaging alone. nih.gov However, the correspondence between these SPECT findings and temporal lead EEG results was noted in only 5 of the cases, indicating that Iofetamine SPECT provides a distinct, complementary set of data for the evaluation of complex partial seizures. nih.gov

Traumatic Brain Injury (TBI) Research

In the field of traumatic brain injury research, Iofetamine hydrochloride SPECT is used to investigate the persistent cerebral blood flow abnormalities that can occur after injury. researchgate.netfrontiersin.org Even in cases of mild TBI where structural imaging like CT or MRI may appear normal, functional deficits can persist. frontiersin.org Iofetamine SPECT studies help to identify regions of hypoperfusion that may correlate with the clinical symptoms experienced by patients. frontiersin.org

Research has identified patterns of altered cerebral blood flow in patients with chronic mild TBI. One study observed markedly decreased cerebral blood flow primarily in the frontal lobes. researchgate.net Another finding from this research was that lower cerebral blood flow in the right temporal lobe correlated with poorer reported physical health among patients. researchgate.net These studies suggest that Iofetamine SPECT can detect distinct physiological processes associated with chronic TBI symptoms, offering a window into the functional consequences of head injuries. researchgate.net

Psychiatric Disorders Research

The application of Iofetamine hydrochloride SPECT has extended to psychiatric disorders, where it is used to explore the neurobiological basis of conditions like major depression and schizophrenia. frontiersin.orgnih.gov By mapping cerebral blood flow, researchers can identify functional differences in the brains of individuals with these disorders compared to control subjects.

In research on major depression, Iofetamine SPECT has been used to investigate asymmetries in brain activity. A study involving 19 depressed patients and 12 medical comparison subjects found that while Iofetamine activity was greater in the right than the left temporal lobe in both groups, the asymmetry was more pronounced in the depressed patients. nih.gov On visual inspection, 63% of the depressed patients showed substantially increased Iofetamine activity in the right temporal lobe, compared to only 8% of the control group. nih.gov This suggests that asymmetric temporal lobe activity on Iofetamine SPECT images may be a potential area of interest for understanding the pathophysiology of affective disorders. nih.gov

| Patient Group | Number of Subjects | Finding | Percentage of Group with Finding |

|---|---|---|---|

| Depressed Patients | 19 | Visually Increased Right Temporal Lobe Activity | 63% |

| Medical Comparison Subjects | 12 | Visually Increased Right Temporal Lobe Activity | 8% |

Substance Abuse Research

Iofetamine hydrochloride SPECT has also been applied in substance abuse research to examine the long-term effects of chronic drug use on the brain. Chronic use of substances like amphetamines can lead to lasting changes in cerebral perfusion. nih.gov Iofetamine, as an analogue of amphetamine, provides a unique tool to study these effects. wikipedia.org

Research in this area has focused on identifying perfusion deficits that may underlie the cognitive and behavioral impairments seen in individuals with substance dependence. nih.gov Studies have shown that chronic amphetamine use can result in long-lasting alterations in dopamine (B1211576) neurotransmission and associated changes in regional cerebral blood flow. nih.gov Iofetamine SPECT studies contribute to this body of research by visualizing these perfusion changes, helping to elucidate the neuropathology associated with chronic substance abuse and its implications for cognitive function and treatment outcomes. nih.gov

Comparative Neuroimaging Studies with Iofetamine Hydrochloride

Comparison with X-ray Computed Tomography (CT)

Iofetamine (B1204570) SPECT and X-ray Computed Tomography (CT) provide fundamentally different types of information: SPECT assesses regional brain function (perfusion), while CT visualizes brain structure (anatomy). This distinction is crucial in the evaluation of cerebrovascular and neurological disorders.

In the context of acute stroke, Iofetamine SPECT has demonstrated higher sensitivity for early diagnosis compared to CT. researchgate.net Studies have shown that SPECT can detect perfusion defects immediately after the onset of a stroke, a period during which CT scans are often negative or show minimal changes. researchgate.net The area of abnormal perfusion identified by Iofetamine SPECT is frequently larger than the corresponding structural abnormality that later appears on CT scans. researchgate.net

When compared with xenon-enhanced CT (XeCT), a technique that also measures blood flow, both Iofetamine SPECT and XeCT can identify abnormalities in cerebral blood flow in regions that appear normal on a standard non-contrast CT scan. nih.gov While XeCT offers superior spatial resolution and the potential for noninvasive quantification of blood flow, Iofetamine SPECT holds the advantage of providing comprehensive views of the entire brain in transverse, coronal, and sagittal planes from a single acquisition. nih.gov

The integration of these technologies into hybrid SPECT/CT systems combines the strengths of both modalities. By fusing the functional data from Iofetamine SPECT with the anatomical detail from CT, these systems allow for more precise localization of perfusion abnormalities. iaea.org This co-registration is essential for accurate interpretation and can improve diagnostic confidence; research suggests that moving from SPECT alone to SPECT/CT can lead to a change in diagnosis in a significant percentage of cases. iaea.orgauntminnie.com

| Feature | Iofetamine (¹²³I) SPECT | X-ray Computed Tomography (CT) |

|---|---|---|

| Primary Information | Functional (Regional Cerebral Blood Flow) | Structural (Anatomy, Density) |

| Sensitivity in Acute Stroke | High; detects immediate perfusion defects. researchgate.net | Low in early stages; may be normal initially. researchgate.net |

| Imaging Planes | Whole-brain imaging in transverse, coronal, and sagittal planes. nih.gov | Primarily axial; reconstructions required for other planes. |

| Hybrid Imaging | SPECT/CT provides fused functional and anatomical images for precise localization. iaea.org | Serves as the anatomical map in SPECT/CT and PET/CT. |

Comparison with Magnetic Resonance Imaging (MRI)

The relationship between Iofetamine SPECT and structural Magnetic Resonance Imaging (MRI) is highly complementary. While SPECT reveals functional deficits in blood flow, MRI provides exquisite anatomical detail with high spatial resolution. In some cases, Iofetamine SPECT can detect functional changes before any structural abnormalities become apparent on an MRI. researchgate.net For instance, a patient might present with neurological symptoms and have a normal brain MRI, yet a SPECT scan could reveal significant hyper- or hypoperfusion, guiding further diagnosis. researchgate.net

Structural MRI is also the foundation for volumetric analysis, a quantitative technique used to measure the size of the whole brain or specific brain structures, such as the hippocampus. nih.govcortechs.ai This is particularly valuable in neurodegenerative diseases where atrophy is a key feature. By correlating the regional perfusion deficits identified with Iofetamine SPECT with volumetric data from MRI, clinicians can gain a more comprehensive understanding of the relationship between functional impairment and structural tissue loss. nih.gov Automated software tools have made volumetric MRI analysis faster and more reliable for routine clinical use, providing in vivo biomarkers of disease progression. cortechs.ai

| Feature | Iofetamine (¹²³I) SPECT | Structural MRI |

|---|---|---|

| Information Provided | Functional (Perfusion) | Anatomical (High-resolution structure, Atrophy) |

| Detection of Early Changes | Can detect functional changes before structural abnormalities are visible. researchgate.net | May be normal in the early functional stages of a disease. |

| Resolution | Lower spatial resolution. | High spatial and contrast resolution. |

| Quantitative Analysis | Semi-quantitative analysis of regional perfusion. | Quantitative volumetric analysis of brain structures. cortechs.ai |

Arterial Spin Labeling (ASL) is an MRI technique that measures cerebral blood flow non-invasively by using magnetically labeled arterial blood water as an endogenous tracer. radiopaedia.org This provides a direct comparison to Iofetamine SPECT, which uses an exogenous radiopharmaceutical to measure the same physiological parameter.

Head-to-head comparisons of ASL and brain perfusion SPECT in patients with Alzheimer's disease have shown notable differences in their visual assessment of blood flow. nih.gov The appearance of ASL perfusion maps can be significantly influenced by technical parameters, particularly the post-labeling delay (PLD)—the time between the magnetic labeling of blood and image acquisition. nih.gov An ASL scan with a short PLD might show different perfusion patterns compared to a SPECT scan, whereas a longer PLD might reveal fewer abnormalities than SPECT. nih.gov Furthermore, ASL can be susceptible to errors in regions with delayed arterial transit time, which can be caused by severe stenosis. nih.gov In such cases, the labeled blood may not reach the tissue within the imaging window, leading to an underestimation of perfusion. Iofetamine, as a trapped tracer, is less affected by these transit time effects.

| Feature | Iofetamine (¹²³I) SPECT | Arterial Spin Labeling (ASL) MRI |

|---|---|---|

| Tracer Type | Exogenous radiotracer (¹²³I-Iofetamine). | Endogenous (Magnetically labeled blood water). radiopaedia.org |

| Invasiveness | Requires intravenous injection of a radiopharmaceutical. | Completely non-invasive, no injection required. youtube.com |

| Ionizing Radiation | Yes. | No. |

| Sensitivity to Transit Time | Relatively low. | High; can lead to CBF underestimation in pathology. nih.gov |

| Signal-to-Noise Ratio (SNR) | Generally good. | Inherently low. radiopaedia.org |

Comparison with Positron Emission Tomography (PET) Tracers

Iofetamine SPECT and [¹⁸F]Fluorodeoxyglucose Positron Emission Tomography (FDG-PET) are both functional imaging techniques that reflect neuronal activity. Iofetamine measures cerebral blood flow, while FDG-PET measures the regional cerebral metabolic rate of glucose (rCMRGlc). Under most conditions, these two processes are tightly coupled.

In studies of Alzheimer's disease, the patterns of reduced cortical tracer activity observed with Iofetamine SPECT are similar to the patterns of reduced glucose metabolism seen with FDG-PET. nih.gov Both modalities typically show characteristic deficits in the posterior parietal and temporal cortices. nih.govnih.gov

However, PET is generally considered to be a superior imaging technique to SPECT. radiopaedia.org FDG-PET offers better spatial resolution and contrast, and it is more quantitatively accurate, which makes it better suited for multicenter research studies. nih.govradiopaedia.org Systematic reviews comparing the diagnostic accuracy of the two techniques in dementia often report higher sensitivity and specificity for FDG-PET. nih.gov One review noted sensitivities of 75-99% for PET in diagnosing Alzheimer's disease, compared to 65-85% for SPECT. nih.gov Despite this, the same review cautioned that the evidence from direct, head-to-head comparative studies is somewhat limited. nih.gov

| Feature | Iofetamine (¹²³I) SPECT | [¹⁸F]FDG-PET |

|---|---|---|

| Parameter Measured | Regional Cerebral Blood Flow (rCBF). | Regional Glucose Metabolism (rCMRGlc). |

| Spatial Resolution | Poorer. radiopaedia.org | Better. radiopaedia.org |

| Quantitative Accuracy | Semi-quantitative. | More quantitatively accurate. nih.gov |

| Reported Diagnostic Sensitivity (AD) | 65-85%. nih.gov | 75-99%. nih.gov |

| Cost & Availability | Lower cost, more widely available. radiopaedia.org | Higher cost, less available. radiopaedia.org |

PET imaging with oxygen-15 (B1254489) labeled water ([¹⁵O]H₂O) is widely regarded as the reference standard for the noninvasive, quantitative measurement of cerebral blood flow (CBF). nih.gov Validation studies have directly compared quantitative CBF measurements from Iofetamine SPECT against the gold standard of [¹⁵O]H₂O PET.

In one such study involving healthy volunteers, the mean CBF value measured by PET was 57.6 ml/100 g/min , while the value calculated from Iofetamine SPECT was 47.3 ml/100 g/min . nih.gov Although the absolute values differed, the results showed a strong correlation, supporting the validity of Iofetamine SPECT as a reliable measure of CBF. The study further demonstrated that Iofetamine SPECT could accurately reflect physiological changes in blood flow; SPECT-derived CBF values showed a reactivity of 1.03 ml/100 g/min per mmHg change in arterial CO₂, confirming its utility for quantitative imaging. nih.gov

Despite being the gold standard, [¹⁵O]H₂O PET has significant practical disadvantages that limit its use outside of specialized research centers. The very short half-life of oxygen-15 (approximately 2 minutes) necessitates an on-site cyclotron for radiotracer production. nih.gov Furthermore, the procedure typically requires invasive arterial cannulation for blood sampling to determine the arterial input function. nih.gov Iofetamine SPECT, in contrast, is far more accessible and less invasive, making it a more practical tool for clinical applications.

| Feature | Iofetamine (¹²³I) SPECT | [¹⁵O]H₂O PET |

|---|---|---|

| Gold Standard Status | No, a validated tracer for CBF imaging. nih.gov | Yes, for quantitative CBF measurement. nih.gov |

| Quantitation | Provides reliable quantitative values, though systematically lower than PET. nih.gov | Provides absolute, quantitative CBF values. |

| Practicality | High; widely available, no cyclotron needed. | Low; requires on-site cyclotron and arterial line. nih.gov |

| Invasiveness | Minimally invasive (intravenous injection). | Invasive (arterial cannulation). nih.gov |

Amyloid-β PET Tracers (e.g., [18F]AV45-PET)

Iofetamine hydrochloride, labeled with iodine-123 ([¹²³I]iofetamine), functions as a single-photon emission computed tomography (SPECT) agent that maps regional cerebral blood flow (rCBF). Its findings are often compared with those from positron emission tomography (PET) tracers that target specific neuropathological hallmarks, such as [¹⁸F]AV45-PET (Florbetapir F 18), which visualizes amyloid-β (Aβ) plaques, a core feature of Alzheimer's disease (AD).

The two tracers measure distinct but related physiological and pathological processes. [¹²³I]iofetamine SPECT reveals downstream effects of neurodegeneration, such as reduced synaptic activity, which leads to decreased local blood flow. In contrast, [¹⁸F]AV45-PET directly images the Aβ protein deposits.

Studies comparing these modalities have yielded several key findings:

Correlation in Established AD: In patients clinically diagnosed with Alzheimer's disease, a characteristic pattern of hypoperfusion in the temporoparietal regions detected by [¹²³I]iofetamine SPECT shows a high correlation with the presence of amyloid plaques confirmed by [¹⁸F]AV45-PET. nih.gov A study assessing the diagnostic accuracy of iofetamine SPECT in AD reported a sensitivity of 88% and a specificity of 87%. nih.gov The typical pattern of reduced rCBF is globally depressed cortical tracer activity, with the most significant reduction in the posterior parietal cortex. nih.gov

Divergence in Early or Atypical Disease: The relationship is not always one-to-one, especially in the early stages of the disease. Amyloid deposition can precede significant changes in blood flow by years. nih.gov Therefore, an individual may have a positive [¹⁸F]AV45-PET scan indicating amyloid pathology while still showing normal or only subtly altered rCBF on an iofetamine scan. nih.gov Conversely, the absence of a typical AD hypoperfusion pattern on a SPECT scan does not rule out the presence of amyloid pathology. nih.gov

Pathophysiological Insights: Research indicates that a higher Aβ load is generally related to lower cerebral blood flow in several brain regions. oup.com The association between amyloid pathology and rCBF may differ across the disease spectrum. Some evidence suggests that amyloid pathology might lead to more pronounced blood flow reductions in the earlier stages, while structural volume loss becomes the more dominant feature in later stages. oup.com

In essence, while [¹²³I]iofetamine SPECT identifies regions of neuronal dysfunction reflected by blood flow, [¹⁸F]AV45-PET identifies a specific underlying pathology. They provide complementary information in the diagnostic evaluation of neurodegenerative disorders like Alzheimer's disease.

Comparison with Other SPECT Radiotracers (e.g., Technetium-99m HMPAO, Xenon-133)

Iofetamine hydrochloride's utility as a cerebral perfusion agent is often benchmarked against other SPECT radiotracers, primarily Technetium-99m hexamethylpropyleneamine oxime (Tc-99m HMPAO) and Xenon-133 (¹³³Xe).

Iofetamine HCl vs. Technetium-99m HMPAO

Both [¹²³I]iofetamine and Tc-99m HMPAO are widely used for SPECT imaging of regional cerebral blood perfusion. While both are sensitive in detecting perfusion deficits, they have distinct chemical and kinetic properties that can lead to differences in imaging results.

| Feature | Iofetamine Hydrochloride ([¹²³I]IMP) | Technetium-99m HMPAO (Exametazime) |

| Mechanism | A lipid-soluble amine that crosses the blood-brain barrier and is retained in brain tissue, reflecting rCBF. | A lipophilic complex that crosses the blood-brain barrier and is trapped intracellularly after conversion to a hydrophilic form. |

| Redistribution | Exhibits significant redistribution over time. Early images reflect blood flow, while delayed images may show different patterns due to washout and receptor binding. | Shows minimal redistribution after initial uptake, providing a more stable "snapshot" of blood flow at the time of injection. |

| Image Quality | Iodine-123 has a longer half-life (13.2 hours) and lower energy photons (159 keV) compared to Technetium-99m. | Technetium-99m has a shorter half-life (6 hours) and more optimal photon energy (140 keV) for modern gamma cameras, generally resulting in better image quality. |

| Clinical Discrepancies | In some cases, iofetamine may show a perfusion defect when HMPAO results are normal, or the severity of a defect may appear greater. researchgate.net In a study involving a patient with meningioma, iofetamine accurately imaged brain tissue blood flow, whereas HMPAO showed high activity in the tumor itself. nih.gov | Generally provides high sensitivity for CNS pathology, showing abnormalities earlier and more extensively than anatomical imaging like CT. researchgate.net |

| Preparation | Supplied in single- or multiple-dose vials from the manufacturer, requiring no in-house preparation. researchgate.net | Requires in-house preparation by combining a "cold kit" with a technetium-99m generator eluate, followed by quality control. nih.gov |

Iofetamine HCl vs. Xenon-133

Xenon-133 is an inert gas used for quantitative measurement of rCBF. Unlike iofetamine, which involves the trapping of a chemical agent, the ¹³³Xe method tracks the washout of the inhaled or injected gas from the brain.

| Feature | Iofetamine Hydrochloride ([¹²³I]IMP) | Xenon-133 (¹³³Xe) |

| Methodology | Intravenous injection of the radiopharmaceutical. Imaging reflects tracer retention in brain tissue. | Typically involves inhalation of ¹³³Xe gas or intravenous injection of saline with dissolved xenon. Measures clearance rates from the brain. |

| Quantification | Quantification is typically based on a lesion-to-normal tissue ratio (e.g., L/N ratio). researchgate.net | Allows for quantitative calculation of rCBF in ml/100g/min. researchgate.net |

| Spatial Resolution | Provides higher spatial resolution SPECT images, allowing for better visualization of smaller structures and defects. | Has lower spatial resolution compared to iofetamine SPECT. |

| Clinical Correlation | Studies have shown a significant correlation between the degree of ischemia evaluated by ¹³³Xe and [¹²³I]iofetamine. researchgate.net In a case of multiple cerebral arteriovenous malformations, iofetamine imaging was reported to be a more accurate reflection of the clinical situation than the ¹³³Xe rCBF measurement. nih.gov | Provides absolute blood flow values. For example, infarcted and symptomatic blood flow thresholds have been determined as 19-23 ml/100 g/min and 33-36 ml/100 g/min , respectively. researchgate.net |

| Patient Comfort | A simple intravenous injection. | The inhalation method requires patient cooperation and a tightly sealed apparatus, which can be challenging for some patients. |

Multimodal Imaging Integration and Data Fusion Techniques

To enhance diagnostic accuracy, functional data from [¹²³I]iofetamine SPECT is frequently integrated with anatomical imaging from modalities like Magnetic Resonance Imaging (MRI) or Computed Tomography (CT). This process, known as multimodal imaging or data fusion, combines the strengths of different imaging techniques.

The primary goal of fusing iofetamine SPECT with MRI or CT is to provide a comprehensive view of the brain that incorporates both physiological function and detailed anatomical structure.

Anatomical Localization: Iofetamine SPECT images have limited anatomical detail. Fusing them with high-resolution MRI or CT images allows for the precise localization of perfusion abnormalities within specific brain structures (e.g., lobes, gyri, or deep brain nuclei). This is crucial for accurate interpretation, as structural abnormalities like atrophy or white matter lesions must be correlated with functional deficits. researchgate.net

Improved Diagnostic Confidence: The combination of functional and anatomical information increases the confidence of the clinical diagnosis. For example, in a patient with suspected dementia, observing hypoperfusion in the temporoparietal cortex on SPECT that corresponds to cortical atrophy in the same region on MRI strengthens the diagnosis of Alzheimer's disease.

Surgical Planning: In cases like epilepsy, localizing the seizure focus is critical. Iofetamine SPECT can identify areas of altered perfusion related to the seizure focus, and fusing this data with a patient's MRI helps neurosurgeons plan resective surgery more accurately.

Several computational techniques are employed to achieve data fusion:

Image Registration: This is the foundational step where the SPECT and MRI/CT datasets are spatially aligned into a common coordinate system. This ensures that a voxel in one image corresponds to the same anatomical location in the other.

Voxel-Based Analysis: Software platforms can perform statistical analysis on the fused images. This might involve comparing a patient's SPECT data to a normative database, with the results overlaid on their MRI for anatomical context.

Transform-Based Fusion: Advanced methods like the Undecimated Discrete Wavelet Transform (UDWT) can be used to merge images. These techniques decompose the source images into different frequency components. Fusion rules are then applied to combine these components to create a single, more informative fused image that preserves important details from both modalities. youtube.com

The integration of iofetamine SPECT with anatomical imaging is now a standard practice in neuroimaging, moving beyond simple side-by-side visual comparison to sophisticated computational fusion that provides synergistic diagnostic value. youtube.com

Limitations and Methodological Challenges in Iofetamine Hydrochloride Research

Variability in Clinical Progression and Follow-up Limitations

A significant challenge in utilizing Iofetamine (B1204570) hydrochloride SPECT scans for research, particularly in dementia studies, is the inherent variability in how neurodegenerative diseases progress. The rate of cognitive decline and the presentation of symptoms can differ substantially among individuals, even those with the same diagnosis youtube.com. This heterogeneity makes it difficult to establish consistent patterns of change in cerebral blood flow over time that correlate directly with disease progression.

Furthermore, longitudinal studies involving Iofetamine hydrochloride are complicated by follow-up limitations. Tracking changes in brain perfusion requires repeated scans over extended periods. However, the logistical demands and costs associated with SPECT imaging can make long-term follow-up studies challenging to implement. Studies in dementia with Lewy bodies (DLB) have noted that while changes in dopamine (B1211576) transporter (DAT) uptake can correlate with the progression of parkinsonism and cognitive symptoms, the patterns may not be uniform across different disorders, reflecting diverse underlying pathophysiological mechanisms nih.gov. This variability complicates the use of Iofetamine SPECT as a standalone marker for monitoring disease progression. Preliminary results from pilot studies, such as those in CNS lupus, suggest that while SPECT scans may be a valuable diagnostic instrument, further studies are necessary to delineate their precise role, highlighting the need for more robust, long-term data nih.gov.

Sample Size Considerations in Research Studies

The statistical power of any clinical trial is critically dependent on its sample size snmjournals.org. Research studies involving Iofetamine hydrochloride are often constrained by small sample sizes, which can limit the reliability and generalizability of the findings. Trials with a small number of participants are more susceptible to variability and run a significant risk of failing to detect a true effect of an intervention snmjournals.org.

For instance, a study determining the diagnostic accuracy of Iofetamine in Alzheimer's disease (AD) involved 58 patients and 15 control subjects nih.gov. Another quantitative analysis of Iofetamine SPECT in AD included ten patients with probable Alzheimer's and seven healthy subjects nih.gov. While these studies provide valuable insights, their statistical power is limited.

Studies based on small sample sizes may yield a non-statistically significant but clinically relevant treatment effect frontiersin.org. Conversely, very large sample sizes might produce statistically significant results that are not clinically meaningful frontiersin.org. In dementia research, sample size calculations are complex and influenced by the chosen outcome measures and the expected rate of disease progression nih.govnih.gov. For example, trials for pre-dementia Alzheimer's may require hundreds or even thousands of participants per arm, depending on the endpoint used nih.govmedrxiv.org. The logistical and financial challenges of recruiting for and conducting large-scale Iofetamine SPECT studies represent a significant methodological hurdle.

| Study Focus | Population | Sample Size | Key Finding |

| Diagnostic Accuracy nih.gov | Alzheimer's Disease (AD) vs. Healthy Controls | 58 AD Patients, 15 Controls | Sensitivity of 88% and specificity of 87% for AD diagnosis. |

| Quantitative Analysis nih.gov | Senile Dementia of the Alzheimer Type (SDAT) vs. Healthy Controls | 10 SDAT Patients, 7 Controls | Ratios of parietal to cerebellar and mean cortical activity helped categorize patients. |

| Differentiating Dementia nih.gov | Alzheimer's Disease (AD) vs. Frontotemporal Dementia (FTD) | 20 AD Patients, 20 FTD Patients | A decision rule correctly classified 100% of FTD patients and 90% of AD patients. |

Challenges in Differentiating Dementia Subtypes

While Iofetamine hydrochloride SPECT is a useful tool for assessing regional cerebral blood flow, it faces challenges in accurately distinguishing between various forms of dementia, which often have overlapping clinical and pathological features researchgate.net.

Alzheimer's Disease (AD) vs. Frontotemporal Dementia (FTD): AD and FTD are common causes of presenile dementia, but FTD is often poorly recognized clinically nih.govalzra.org. SPECT imaging can help differentiate the two by identifying characteristic perfusion patterns. Reduced blood flow in the frontal lobes is more common in FTD, while defects in the temporoparietal regions are characteristic of AD nih.govnih.gov. However, SPECT's diagnostic accuracy is not absolute. Studies have shown that a clinical diagnosis, especially when performed at a specialized dementia center with detailed neuropsychological evaluation, can be more accurate than SPECT alone nih.govjwatch.org. The imaging data is best used as an adjunct to a thorough clinical assessment to improve diagnostic accuracy nih.gov.

Dementia with Lewy Bodies (DLB) vs. other Dementias: Diagnosing DLB is particularly challenging due to its clinical overlap with AD and Parkinson's disease dementia (PDD) nih.govresearchgate.netfrontiersin.org. While Iofetamine is used to assess cerebral blood flow, another Iodine-123 based radiopharmaceutical, Ioflupane (DaTscan), is used to detect the loss of dopamine transporters, a key indicator of DLB nih.gov. Even with these tools, differentiation can be difficult. For example, reduced temporoparietal function can be common to both AD and DLB nih.gov. The distinction between DLB and PDD often relies on the timing of symptom onset, with cognitive decline preceding significant motor symptoms in DLB youtube.comfrontiersin.org.

| Comparison | Typical Iofetamine SPECT Finding in First Condition | Typical Iofetamine SPECT Finding in Second Condition | Diagnostic Value/Limitation |

| Alzheimer's Disease | Reduced perfusion in temporoparietal regions nih.gov. | Reduced perfusion in frontal regions nih.govnih.gov. | Useful adjunct, but less accurate than specialized clinical diagnosis alone nih.govjwatch.org. |

| Dementia with Lewy Bodies | May show reduced temporoparietal function, similar to AD nih.gov. | N/A (Often compared with DAT SPECT showing reduced striatal uptake) nih.govnih.gov. | Overlap with AD perfusion patterns can occur; DAT imaging is a more specific biomarker for DLB nih.govnih.gov. |

Technical and Logistic Constraints in Radiopharmaceutical Studies

Research with Iofetamine hydrochloride is subject to significant technical and logistical constraints, largely stemming from the properties of its radioisotope, Iodine-123 (I-123).

Short Half-Life and Logistics: I-123 has a half-life of about 13.2 hours inmm.org. This short duration necessitates a highly coordinated, "just-in-time" supply chain nucleusrad.com. The production via a cyclotron, processing, and transportation must often occur on the same day, as any delay can render the product unusable due to radioactive decay inmm.org. This poses considerable logistical challenges, especially for distribution across large geographical areas or to regions with limited nuclear medicine infrastructure inmm.orgnih.gov. A delay of even one day means a significant loss of radioactive material inmm.org.